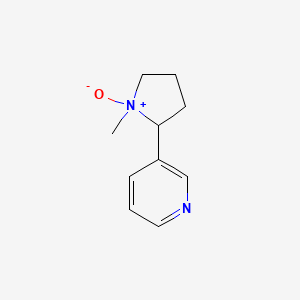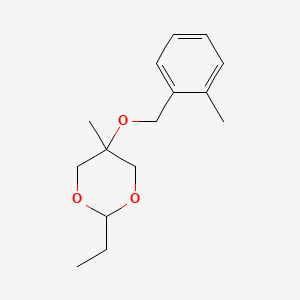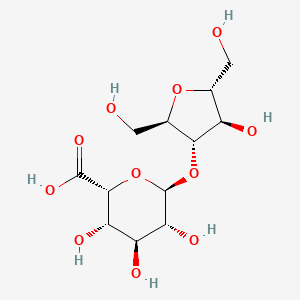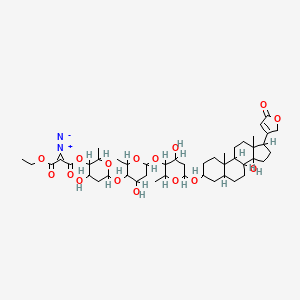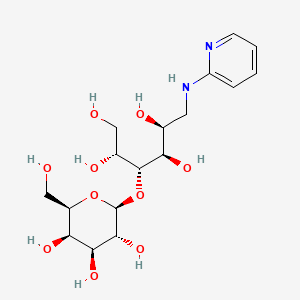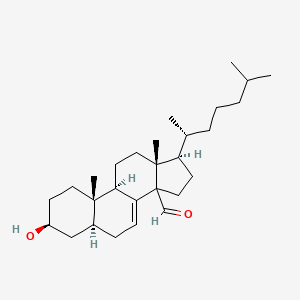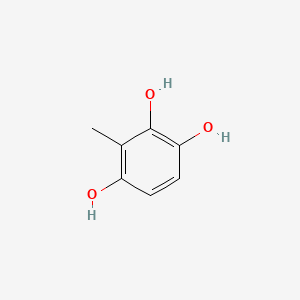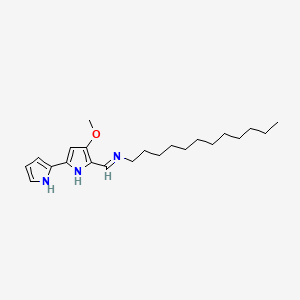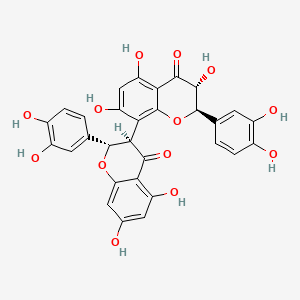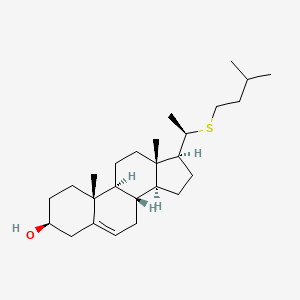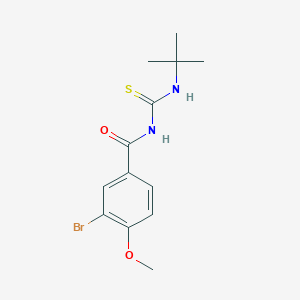
3-bromo-N-(tert-butylcarbamothioyl)-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-[(tert-butylamino)-sulfanylidenemethyl]-4-methoxybenzamide is a carbonyl compound and an organohalogen compound.
Scientific Research Applications
Antidiabetic Potential and Metabolic Modulation
(E)-N-(4-(3-(5-bromo-4-hydroxy-2-methoxyphenyl)acryloyl) phenyl)-4-tert-butylbenzamide (SN158) demonstrates potential as a therapeutic agent against type 2 diabetes and related metabolic disorders. It interacts with PPARα and PPARγ receptors, enhancing transcriptional activities, adipogenic differentiation of preadipocytes, fatty acid oxidation in hepatocytes, and glucose uptake in myotubes. This leads to lowered plasma levels of glucose, triglycerides, and free fatty acids in ob/ob mice, without severe weight gain or hepatomegaly (Jung et al., 2017).
Bioactive Potential and DNA Interaction
N'-Substituted benzohydrazide and sulfonohydrazide derivatives have been synthesized, including compounds structurally similar to 3-Bromo-N-(tert-Butylcarbamothioyl)-4-Methoxybenzamide. These compounds exhibit remarkable biological activities, including antibacterial, antifungal, antioxidant, cytotoxic, enzymatic activities, and interaction with SS-DNA. Their interaction with SS-DNA through intercalation mode of interaction suggests potential applications in biological and medical research (Sirajuddin et al., 2013).
properties
Molecular Formula |
C13H17BrN2O2S |
|---|---|
Molecular Weight |
345.26 g/mol |
IUPAC Name |
3-bromo-N-(tert-butylcarbamothioyl)-4-methoxybenzamide |
InChI |
InChI=1S/C13H17BrN2O2S/c1-13(2,3)16-12(19)15-11(17)8-5-6-10(18-4)9(14)7-8/h5-7H,1-4H3,(H2,15,16,17,19) |
InChI Key |
HAKCQNFJULULCS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC(=S)NC(=O)C1=CC(=C(C=C1)OC)Br |
Canonical SMILES |
CC(C)(C)NC(=S)NC(=O)C1=CC(=C(C=C1)OC)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



